2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
CAS No.: 886363-23-1
Cat. No.: VC2915566
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886363-23-1 |
|---|---|
| Molecular Formula | C14H10F2O2 |
| Molecular Weight | 248.22 g/mol |
| IUPAC Name | 2-[2-(3,5-difluorophenyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
| Standard InChI Key | UIXYPLIOPWTRSX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F |
Introduction
Physicochemical Properties
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid possesses specific physicochemical properties that are essential for understanding its behavior in various chemical environments and applications. These properties are summarized in Table 1.
Basic Properties
The compound has a defined molecular structure with specific identifying characteristics that facilitate its recognition and analysis in research contexts.
Table 1: Physicochemical Properties of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Spectroscopic Properties
While specific spectroscopic data for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is limited in the available literature, research on structurally related fluorinated biphenyl compounds suggests that this compound would exhibit characteristic spectral features. Based on similar fluorinated biphenyl compounds, we can infer that this compound would display distinctive peaks in FTIR spectra around 3000 cm⁻¹ for aromatic C-H stretching and near 1700 cm⁻¹ for the carboxylic acid C=O stretching vibration .
Structural Characteristics
The structure of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid features key elements that define its chemical reactivity and potential applications.
Molecular Structure
The compound consists of a biphenyl backbone with two key modifications: fluorine substituents at the 3' and 5' positions of one phenyl ring and an acetic acid group attached to the 2-position of the other phenyl ring . This arrangement creates a unique electronic distribution that influences the compound's reactivity and interactions with biological targets.
Structural Features
The presence of fluorine atoms at the 3' and 5' positions significantly impacts the electron density distribution across the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, creating a dipole moment and affecting the acid strength of the carboxylic acid group . The biphenyl core provides a rigid scaffold that can interact with various biological targets through π-π stacking interactions, while the carboxylic acid group offers a site for hydrogen bonding and possible derivatization.
Applications
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid has potential applications in several fields, though specific research on this exact compound is limited in the available literature.
Pharmaceutical Applications
Fluorinated biphenyl derivatives have gained significant interest in pharmaceutical research due to their unique properties:
-
The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism
-
The biphenyl scaffold is found in numerous bioactive compounds, making this derivative potentially valuable for drug discovery
-
The carboxylic acid moiety provides a functionalization point for creating various derivatives with potentially enhanced pharmaceutical properties
Research and Development
The compound serves as a useful chemical building block for the synthesis of more complex molecules with potential applications in:
-
Medicinal chemistry research
-
Materials science
-
Agrochemical development
-
Chemical probes for biological studies
Research Findings
While direct research on 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is limited in the available literature, studies on similar fluorinated biphenyl compounds provide insights into potential properties and applications.
Structure-Activity Relationships
Research on related fluorinated biphenyl compounds suggests several structure-activity relationships that may apply to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid:
-
The position of fluorine substituents on the biphenyl scaffold significantly affects electronic properties and potential biological activities
-
Fluorinated biphenyls often exhibit improved metabolic stability compared to their non-fluorinated counterparts
-
The dihedral angle between the two phenyl rings influences the compound's ability to interact with biological targets
Spectroscopic Characterization
Studies on similar fluorinated biphenyl compounds have utilized various spectroscopic techniques for characterization:
-
UV-visible spectroscopy
-
Fourier transform infrared (FTIR) spectroscopy
-
13C NMR and 1H NMR spectroscopy
Similar characterization approaches would be applicable to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid for structure elucidation and purity assessment.
Computational Studies
Computational studies on related fluorinated biphenyl compounds have revealed insights into:
-
Molecular orbital energy levels (HOMO/LUMO)
-
Electronic charge distribution
These computational approaches could be extended to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid to predict its chemical behavior and potential biological interactions.
| Supplier | Purity | Catalog ID | Reference |
|---|---|---|---|
| AChemBlock | 95% | P35428 | |
| Sigma-Aldrich | 95% | ADVH14DBC771 | |
| Acmec Biochemical | 97% | D95930 | |
| VulcanChem | Not specified | VC2915566 |
Quality Control
Commercial sources typically employ various analytical techniques to ensure product quality:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume